N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a synthetic organic compound characterized by the presence of a brominated benzo[d]thiazole moiety and a chlorophenyl sulfonyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzo[d]thiazole derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: Finally, the acetamide group is introduced via the reaction of the sulfonylated benzo[d]thiazole with chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or halogen substituents, potentially leading to the formation of amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to specific sites, while the sulfonyl acetamide group could modulate the compound’s activity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
- N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide
- N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is unique due to the combination of its brominated benzo[d]thiazole core and the chlorophenyl sulfonyl acetamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIPVKQMNEYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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